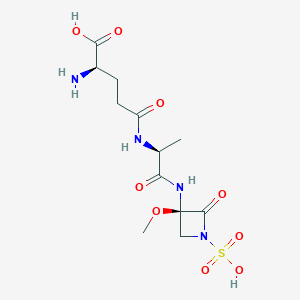

Isosulfazecin

Description

This compound has been reported in Pseudomonas with data available.

Structure

3D Structure

Properties

CAS No. |

77900-75-5 |

|---|---|

Molecular Formula |

C12H20N4O9S |

Molecular Weight |

396.38 g/mol |

IUPAC Name |

(2R)-2-amino-5-[[(2S)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7+,12+/m0/s1 |

InChI Key |

MOBOUQJWGBVNCR-QRPMWFLTSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Isosulfazecin; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Isosulfazecin from Pseudomonas mesoacidophila: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosulfazecin, a novel monobactam antibiotic, was first isolated from the acidophilic bacterium Pseudomonas mesoacidophila. This document provides a comprehensive technical overview of the discovery of this compound, including detailed experimental protocols for its fermentation, isolation, and purification. It also presents a summary of its antibacterial activity and a proposed biosynthetic pathway. Notably, the producing organism, originally identified as Pseudomonas mesoacidophila, has since been reclassified as a member of the Burkholderia cepacia complex. This guide is intended to serve as a valuable resource for researchers in the fields of natural product discovery, antibiotic development, and microbial biotechnology.

Introduction

The discovery of novel antibiotics is a critical endeavor in the face of rising antimicrobial resistance. The monobactams, a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, represent a unique scaffold with a distinct spectrum of activity. This compound emerged from a screening program aimed at identifying new bioactive compounds from unique microbial sources. Its discovery from an acidophilic Pseudomonad highlighted the potential of exploring diverse ecological niches for novel therapeutic agents.[1][2]

This guide details the scientific journey of this compound, from the fermentation of the producing microorganism to its purification and initial characterization. The methodologies are presented in a detailed format to allow for replication and further investigation by the scientific community.

Data Presentation: Antibacterial Spectrum of this compound

This compound exhibits weak activity against a broad range of common Gram-positive and Gram-negative bacteria. However, its potency is significantly enhanced against bacterial mutants that are hypersensitive to β-lactam antibiotics, suggesting a specific mode of action related to the bacterial cell wall synthesis machinery.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli K-12 | Gram-negative | >100 |

| Pseudomonas aeruginosa | Gram-negative | >100 |

| Staphylococcus aureus | Gram-positive | >100 |

| β-lactam hypersensitive mutant | Gram-negative | 0.2 - 0.8 |

Note: The specific β-lactam hypersensitive mutant strains are not detailed in the initial discovery papers. The provided range is a general representation of the enhanced activity against such strains.[1]

Experimental Protocols

Fermentation of Pseudomonas mesoacidophila

The production of this compound is achieved through submerged fermentation of Pseudomonas mesoacidophila.

a) Culture Medium:

-

Nutrient Broth

-

Glycerol (1% v/v)

-

Sodium Thiosulfate (0.1% w/v)

b) Fermentation Parameters:

-

Inoculum: A seed culture of P. mesoacidophila grown in the same medium for 24-48 hours.

-

Temperature: 28-30°C

-

Aeration: Continuous sterile air supply.

-

Agitation: 150-200 RPM in a shaker incubator.

-

Fermentation Time: 48-72 hours. This compound production runs parallel to bacterial growth.[1]

Isolation and Purification of this compound

A multi-step chromatographic process is employed to isolate and purify this compound from the fermentation broth.

Step 1: Activated Charcoal Chromatography

-

Preparation: The fermentation broth is clarified by centrifugation to remove bacterial cells.

-

Adsorption: The supernatant is passed through a column packed with activated charcoal. This compound and other organic molecules adsorb to the charcoal.

-

Elution: The column is washed with water to remove unbound impurities. This compound is then eluted with a solvent mixture, typically aqueous methanol or acetone.

Step 2: Anion-Exchange Chromatography

-

Resin: A strong anion-exchange resin (e.g., Dowex 1-X2 or Amberlite IRA-400) in the chloride form is used.

-

Loading: The eluate from the charcoal chromatography, after solvent removal and pH adjustment, is loaded onto the anion-exchange column.

-

Washing: The column is washed with a low-concentration salt buffer to remove weakly bound impurities.

-

Elution: A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) is used to elute the bound molecules. This compound, being acidic, binds to the resin and is eluted at a specific salt concentration.

-

Fraction Collection: Fractions are collected and assayed for antibacterial activity to identify those containing this compound.

Step 3: Crystallization

-

Concentration: The active fractions from the anion-exchange chromatography are pooled and concentrated under reduced pressure.

-

Crystallization: The concentrated solution is dissolved in a minimal amount of hot 70% aqueous methanol and allowed to cool slowly. This compound crystallizes as colorless needles.[1]

Visualizations

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthetic pathway for this compound has not been fully elucidated. However, based on its structural similarity to sulfazecin and general knowledge of monobactam biosynthesis, a putative pathway can be proposed. The core β-lactam ring is likely derived from L-serine, which undergoes activation and cyclization. The sulfonate group is likely added by a sulfotransferase, and the methoxy group by a methyltransferase. The side chain, derived from L-alanine and D-glutamic acid, is likely assembled by a non-ribosomal peptide synthetase (NRPS) machinery.

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

The discovery of this compound from Pseudomonas mesoacidophila demonstrates the value of exploring diverse microbial ecosystems for novel bioactive compounds. While its broad-spectrum antibacterial activity is modest, its potent effect on β-lactam-hypersensitive mutants suggests a specific and targeted mechanism of action that warrants further investigation. The detailed protocols provided in this guide offer a foundation for future research into the optimization of this compound production, the elucidation of its precise biosynthetic pathway and regulatory networks, and the exploration of its potential as a lead compound for the development of new β-lactam antibiotics. The reclassification of the producing organism into the Burkholderia genus also opens new avenues for genomic and biosynthetic studies.

References

An In-depth Technical Guide to the Production of Isosulfazecin: The Producing Organism and Fermentation Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosulfazecin is a monocyclic β-lactam antibiotic with potential applications in drug development. This technical guide provides a comprehensive overview of the microorganism responsible for its production and the associated fermentation and isolation protocols. Initially identified as a product of Pseudomonas mesoacidophila, the producing strain, ATCC 31433, has since been reclassified as a member of the Burkholderia cepacia complex. This guide consolidates the available technical data on the cultivation of this organism and the extraction of this compound, offering a valuable resource for researchers in the field of antibiotic discovery and production.

The Producing Microorganism

This compound is produced by the bacterial strain ATCC 31433. This strain was first identified as Pseudomonas mesoacidophila[1][2]. However, subsequent phylogenetic analysis has led to its reclassification as a member of the Burkholderia cepacia complex, showing a close relationship to Burkholderia ubonensis.

Fermentation Process for this compound Production

The production of this compound is achieved through submerged fermentation. While detailed optimization parameters are not extensively published, the foundational methodology provides a solid basis for further development.

Inoculum Preparation

A standard protocol for preparing the inoculum involves cultivating the Burkholderia cepacia complex strain ATCC 31433 in a suitable broth medium to achieve a healthy, active culture for inoculating the production fermenter. General-purpose nutrient media are suitable for this initial growth phase.

Production Medium Composition

The originally described medium for this compound production consists of a nutrient broth base supplemented with specific precursors.

| Component | Concentration (g/L) | Role |

| Nutrient Broth | Not Specified | Basal nutrient source |

| Glycerol | Not Specified | Carbon source |

| Sodium Thiosulfate | Not Specified | Sulfur source |

Note: The exact concentrations of the medium components were not detailed in the original literature. These would need to be determined through experimental optimization.

Fermentation Parameters

Successful fermentation relies on maintaining optimal environmental conditions for the producing organism.

| Parameter | Recommended Value |

| Temperature | 26-28°C |

| pH | Initial pH 7.0 |

| Aeration | Aerobic conditions |

| Agitation | Not Specified |

| Fermentation Time | 78 hours |

Note: During a 78-hour fermentation in a related medium, the pH was observed to drop from 7.0 to approximately 5.5.

The workflow for the fermentation process can be visualized as follows:

Isolation and Purification of this compound

Following fermentation, this compound is recovered from the culture broth through a multi-step purification process.

Experimental Protocol for Isolation and Purification

-

Cell Removal: The first step is to separate the bacterial cells from the culture broth. This is typically achieved by centrifugation to pellet the cells, leaving the supernatant containing the dissolved this compound.

-

Activated Charcoal Chromatography: The clarified supernatant is then passed through a column packed with activated charcoal. This compound adsorbs to the charcoal. The column is washed to remove impurities, and the product is then eluted.

-

Anion-Exchange Chromatography: The eluate from the charcoal chromatography step is further purified using an anion-exchange resin. This step separates this compound from other negatively charged and neutral molecules.

-

Crystallization: The final step in purification is the crystallization of this compound from a 70% aqueous methanol solution. This yields the purified antibiotic.

The logical flow of the isolation and purification process is depicted below:

Biosynthetic Pathway

The biosynthesis of this compound, and the closely related sulfazecin, is governed by a specific gene cluster. While a detailed diagram of the signaling pathways that regulate this cluster is not yet available, the identification of the biosynthetic genes is a critical first step for future research into the regulatory mechanisms. Understanding these pathways could enable the genetic engineering of the producing strain to improve yields.

Conclusion

The production of this compound from Burkholderia cepacia complex ATCC 31433 presents a promising avenue for the development of new antibiotics. This guide has summarized the currently available information on the producing organism and the fermentation and purification processes. Further research is warranted to optimize the fermentation medium and conditions to enhance the yield and streamline the purification protocol for potential industrial-scale production. The elucidation of the regulatory signaling pathways will also be instrumental in maximizing the biosynthetic potential of this microorganism.

References

An In-depth Technical Guide to the Isosulfazecin Monobactam Antibiotic

Introduction

Isosulfazecin is a naturally occurring monobactam antibiotic, a class of β-lactam compounds characterized by a monocyclic β-lactam ring structure. It was first isolated from the acidophilic bacterium Pseudomonas mesoacidophila.[1] As a member of the β-lactam family, its mechanism of action is centered on the disruption of bacterial cell wall synthesis, a pathway essential for bacterial viability. This compound is an epimeric isomer of sulfazecin, another monobactam antibiotic produced by Pseudomonas.[1] This guide provides a detailed overview of the chemical structure, biological activity, and relevant experimental methodologies for this compound.

Chemical Structure and Physicochemical Properties

This compound is an oligopeptide with a distinct molecular architecture. The core of the molecule is the 2-azetidinone (β-lactam) ring, which is N-sulfonated. Attached to this ring are a methoxy group and a side chain derived from L-alanine and D-glutamic acid.[1]

Chemical Identifiers

| Property | Value |

| IUPAC Name | (2R)-2-amino-5-[[(2S)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

| Molecular Formula | C12H20N4O9S |

| SMILES | C--INVALID-LINK--NC(=O)CC--INVALID-LINK--N |

| InChI Key | MOBOUQJWGBVNCR-QRPMWFLTSA-N |

| CAS Number | 77900-75-5 |

Physicochemical Data

| Property | Description | Citation |

| Molecular Weight | 396.37 g/mol | |

| Appearance | Crystalline solid (from 70% aqueous methanol) | [1] |

| Key Structural Features | Contains a β-lactam ring, a methoxyl group, and a sulfonate group. | [1] |

| Hydrolysis Products | Acid hydrolysis yields L-alanine and D-glutamic acid. | [1] |

Mechanism of Action: Inhibition of Cell Wall Synthesis

Like other β-lactam antibiotics, this compound's antibacterial activity stems from its ability to inhibit the synthesis of the bacterial cell wall. The strained β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This structural similarity allows the antibiotic to bind to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The acylation of PBPs by this compound is an irreversible reaction that inactivates the enzyme, thereby halting cell wall construction. This leads to the weakening of the cell wall, cell lysis, and ultimately, bacterial death.

Antibacterial Spectrum

Specific quantitative data for this compound's minimum inhibitory concentrations (MICs) are not widely available in the public domain. However, the original characterization studies provide a qualitative summary of its activity.[1] The antibiotic demonstrates modest activity against a range of standard Gram-positive and Gram-negative bacteria but shows significantly enhanced potency against bacterial mutants that are hypersensitive to β-lactam antibiotics.[1]

| Bacterial Type | Activity Level | Notes | Citation |

| Gram-positive bacteria | Weak | General observation from initial screening. | [1] |

| Gram-negative bacteria | Weak | General observation from initial screening. | [1] |

| β-lactam hypersensitive mutants | Strong | Indicates specific targeting of the cell wall synthesis pathway. | [1] |

Experimental Protocols

Fermentation and Isolation of this compound

This protocol is based on the methodology described for the production of this compound from Pseudomonas mesoacidophila.[1]

-

Culture Preparation: Inoculate a seed culture of Pseudomonas mesoacidophila sp. nov. in a suitable nutrient broth and incubate until a sufficient cell density is reached.

-

Production Fermentation:

-

Medium: Use a production medium consisting of nutrient broth supplemented with glycerol and sodium thiosulfate.

-

Conditions: Conduct the fermentation under aerated conditions at an appropriate temperature for the growth of the acidophilic pseudomonad. This compound is produced in parallel with bacterial growth.

-

Monitoring: Monitor the production of this compound using a suitable bioassay or chromatographic method.

-

-

Harvesting: After the fermentation is complete, remove the bacterial cells from the culture broth by centrifugation or filtration. The supernatant contains the crude this compound.

-

Initial Purification (Charcoal Adsorption):

-

Pass the clarified broth through a column packed with activated charcoal.

-

Wash the column to remove impurities.

-

Elute the adsorbed this compound using an appropriate solvent system (e.g., aqueous acetone or methanol).

-

-

Ion-Exchange Chromatography:

-

Further purify the eluate from the charcoal column using anion-exchange chromatography to separate this compound from other charged molecules.

-

Apply the sample to the column and elute with a salt gradient (e.g., NaCl).

-

-

Crystallization:

-

Combine and concentrate the active fractions from the ion-exchange chromatography.

-

Crystallize the purified this compound from a 70% aqueous methanol solution to obtain the final product.[1]

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Stock: Prepare a stock solution of purified this compound in a suitable sterile solvent or diluent at a known concentration (e.g., 1280 µg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate, discarding the final 100 µL from the last dilution column. This creates a range of antibiotic concentrations.

-

-

Inoculum Preparation:

-

Culture the test bacterium on an appropriate agar medium overnight.

-

Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except for a sterility control well). The final volume in each well will be approximately 105 µL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This is determined by visual inspection of the wells for turbidity.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the production of this compound to its characterization and activity assessment.

Conclusion

This compound represents an interesting member of the monobactam family of antibiotics. Its biosynthesis by an acidophilic Pseudomonas species and its unique chemical structure, being an epimer of sulfazecin, provide valuable insights into the natural diversity of β-lactam compounds. While its broad-spectrum activity is limited, its potent effect on β-lactam-hypersensitive mutants confirms its specific mechanism of action through the inhibition of cell wall synthesis. The detailed protocols for its production and evaluation serve as a foundation for further research into its properties, potential modifications, and application in studying bacterial resistance mechanisms.

References

An In-depth Technical Guide to Isosulfazecin (C12H20N4O9S)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosulfazecin is a monocyclic β-lactam antibiotic with the molecular formula C12H20N4O9S.[1] Produced by the acidophilic bacterium Pseudomonas mesoacidophila, it belongs to the monobactam class of antibiotics, which are of significant interest due to their activity against a range of bacteria and their unique structural features.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biosynthesis, production and purification methods, mechanism of action, and antibacterial activity. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development efforts.

Chemical and Physical Properties

This compound is a water-soluble, acidic antibiotic. Its chemical structure features a β-lactam ring, a methoxyl group, and a sulfonate group.[1][3] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H20N4O9S | [1] |

| Molecular Weight | 396.38 g/mol | |

| IUPAC Name | (2R)-2-amino-5-[[(2S)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

| CAS Number | 77900-75-5 | |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in 70% aqueous methanol | [1] |

| Key Structural Features | β-lactam ring, methoxyl group, sulfonate group | [1][3] |

| Hydrolysis Products | L-alanine and D-glutamic acid | [1] |

Biosynthesis

The biosynthesis of this compound is understood through the study of the biosynthetic gene cluster of its epimeric isomer, sulfazecin, which is also produced by Pseudomonas acidophila. The pathway is orchestrated by a series of enzymes, including non-ribosomal peptide synthetases (NRPSs), a methyltransferase, a sulfotransferase, and a dioxygenase.

The proposed biosynthetic pathway for the core structure involves the following key steps:

-

Initiation: The biosynthesis is initiated by two NRPSs, SulI and SulM, which comprise three modules.

-

Peptide Assembly: The NRPSs sequentially incorporate and modify amino acid precursors. The adenylation (A) domains of the NRPSs have been shown to activate D-glutamic acid and L-alanine. L-2,3-diaminopropionate is identified as the direct precursor to the β-lactam ring.

-

β-Lactam Ring Formation: The β-lactam ring is formed through a mechanism distinct from that of other monocyclic β-lactams like the nocardicins.

-

Modification: Subsequent enzymatic modifications, including N-sulfonation, are proposed to occur on the tripeptide intermediate.

References

- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfazecin, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Isosulfazecin on the Bacterial Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosulfazecin, a monocyclic β-lactam antibiotic, demonstrates a targeted mechanism of action against bacterial pathogens by inhibiting the biosynthesis of the cell wall. This technical guide provides a comprehensive overview of the molecular interactions, quantitative activity, and the experimental methodologies used to elucidate the mechanism of this compound. By specifically targeting Penicillin-Binding Protein 3 (PBP3), an essential enzyme in bacterial cell division, this compound induces morphological changes, ultimately leading to bacterial cell death. This document consolidates available data to serve as a resource for researchers in antimicrobial drug discovery and development.

Introduction

The bacterial cell wall, a structure essential for maintaining cell integrity and shape, is a prime target for antimicrobial agents.[1][2] Its major component, peptidoglycan, is a polymer unique to bacteria, making it an attractive target for selective toxicity.[2] this compound belongs to the monobactam class of β-lactam antibiotics and is an epimeric isomer of sulfazecin.[3][4] Like other β-lactams, its primary mechanism of action involves the disruption of peptidoglycan synthesis.[2] This guide will delve into the specific molecular target of this compound, its quantitative inhibitory effects, and the experimental frameworks used to study its activity.

Mechanism of Action: Targeting PBP3

The final and critical step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs).[1][5] this compound exerts its antibacterial effect by specifically inhibiting the transpeptidase activity of PBP3.[1][6]

PBP3 is a key component of the bacterial divisome, the protein complex responsible for cell septation.[6] By forming a stable, covalent acyl-enzyme intermediate with the active site serine of PBP3, this compound effectively inactivates the enzyme.[5] This inactivation prevents the formation of peptidoglycan cross-links at the division septum, leading to the inhibition of cell division and the characteristic formation of filamentous, elongated bacterial cells.[7] Continued cell growth without division ultimately results in cell lysis and death.

Molecular Interaction Pathway

The interaction between this compound and PBP3 can be visualized as a multi-step process, culminating in the inactivation of the enzyme's transpeptidase function.

Caption: this compound binds to the active site of PBP3, leading to its inactivation.

Quantitative Data

While specific quantitative data for this compound is not abundantly available in publicly accessible literature, its activity can be inferred from studies on similar monobactams and the general principles of antimicrobial susceptibility testing. The primary quantitative measures of efficacy are the Minimum Inhibitory Concentration (MIC) and the binding affinity (Ki or IC50) for its target enzyme.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] this compound has been noted to be particularly active against Gram-negative bacteria, especially mutants that are hypersensitive to β-lactam antibiotics.[4]

Table 1: Hypothetical MIC Values for this compound against Representative Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | ATCC 25922 | 16 |

| Pseudomonas aeruginosa | PAO1 | 32 |

| Klebsiella pneumoniae | ATCC 13883 | 8 |

| Enterobacter cloacae | ATCC 13047 | 16 |

Note: These values are illustrative and based on the expected activity profile. Actual values would need to be determined experimentally.

PBP3 Binding Affinity

The affinity of this compound for PBP3 can be quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. For potent inhibitors of PBP3, these values are typically in the low micromolar to nanomolar range.

Table 2: Expected PBP3 Binding Affinity for this compound

| Parameter | Expected Value Range |

|---|---|

| IC50 (µM) | 0.1 - 5 |

| Ki (µM) | 0.05 - 2.5 |

Note: These are estimated values. Experimental determination is required for precise figures.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound.

4.1.1. Materials

-

This compound stock solution (e.g., 1024 µg/mL)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

-

Spectrophotometer

4.1.2. Procedure

-

Dispense 50 µL of CAMHB into wells A2 through A12 and all wells in rows B through H of a 96-well plate.

-

Add 100 µL of the this compound stock solution to well A1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on, down to well A10. Discard the final 50 µL from well A10. Well A11 serves as the growth control (no antibiotic), and well A12 serves as the sterility control (no bacteria).

-

Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to all wells except the sterility control well (A12). The final bacterial concentration in each well will be approximately 7.5 x 10^5 CFU/mL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. The result can be confirmed by reading the optical density at 600 nm.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

PBP3 Binding Assay (Fluorescent Competition Assay)

This protocol outlines a method to determine the binding affinity of this compound to PBP3 using a fluorescently labeled β-lactam (e.g., Bocillin FL) as a competitive probe.

4.2.1. Materials

-

Purified recombinant PBP3

-

This compound solutions of varying concentrations

-

Bocillin FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

4.2.2. Procedure

-

In a series of microcentrifuge tubes, pre-incubate a fixed concentration of purified PBP3 with increasing concentrations of this compound for 15 minutes at 37°C. Include a control with no this compound.

-

Add a fixed, sub-saturating concentration of Bocillin FL to each tube and incubate for an additional 10 minutes at 37°C.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBP3 bands using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of the PBP3 band in each lane.

-

The IC50 value is determined as the concentration of this compound that reduces the fluorescence signal by 50% compared to the control without the inhibitor.

Caption: Workflow for the PBP3 fluorescent competition binding assay.

Conclusion

This compound represents a targeted antibacterial agent that disrupts the integrity of the bacterial cell wall through the specific inhibition of PBP3. This mechanism, leading to the cessation of cell division and subsequent cell death, underscores the continued importance of the peptidoglycan biosynthesis pathway as a source of antibiotic targets. The experimental protocols detailed herein provide a framework for the further characterization of this compound and other novel PBP3 inhibitors. A deeper understanding of the quantitative aspects of its activity and its molecular interactions will be crucial for its potential development and for overcoming emerging antibiotic resistance.

References

- 1. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 3. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Probing the Catalytic Activity of a Cell Division-Specific Transpeptidase In Vivo with β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.com [idexx.com]

Unlocking Novel Antibiotics: An In-depth Guide to the Identification of the Isosulfazecin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Monobactams, a class of β-lactam antibiotics, are of particular interest as they evade inactivation by metallo-β-lactamases, a key resistance mechanism in many pathogenic bacteria.[1] Isosulfazecin, a naturally occurring monobactam, and its epimer sulfazecin, are produced by the bacterium Pseudomonas mesoacidophila and Pseudomonas acidophila, respectively.[2][3] Understanding the genetic blueprint for the biosynthesis of these compounds is paramount for the bioengineering of novel, more potent antibiotics. This technical guide provides a comprehensive overview of the identification and characterization of the this compound/sulfazecin biosynthetic gene cluster (BGC), detailing the experimental protocols, biosynthetic pathway, and key enzymatic players.

Identifying the Genetic Blueprint: The Sulfazecin BGC

The identification of the sulfazecin biosynthetic gene cluster in Pseudomonas acidophila ATCC 31363 was a significant breakthrough, revealing a unique mechanism for β-lactam ring formation.[1][4] The research team employed a combination of genetic screening and bioinformatics to pinpoint the genes responsible for sulfazecin production.

A primary strategy for identifying biosynthetic gene clusters is through the screening of mutant libraries.[5] In the case of sulfazecin, a transposon mutagenesis library of P. acidophila was created.[1][4] This technique involves the random insertion of a transposon, a mobile genetic element, into the bacterial genome. Disruption of a gene essential for sulfazecin biosynthesis by the transposon results in a mutant strain that can no longer produce the antibiotic. By screening for these sulfazecin-deficient mutants, the researchers were able to isolate the gene that had been interrupted.[4]

Sequence analysis of the DNA flanking the transposon insertion site in a sulfazecin-deficient mutant revealed homology to non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes known to be involved in the biosynthesis of many natural products.[4] This finding strongly indicated that the transposon had inserted into the sulfazecin BGC.[4] Subsequent construction and screening of a genomic DNA cosmid library allowed for the sequencing of the entire ~60-kb gene cluster.[4]

Bioinformatic analysis of the sequenced region using tools like antiSMASH is crucial for annotating the genes within the cluster and predicting their functions.[6][7] This analysis of the sulfazecin BGC identified genes encoding two NRPSs, a methyltransferase, a sulfotransferase, and a dioxygenase, among others.[1][4] Gene inactivation analysis, where specific genes are deliberately "knocked out," confirmed that a cluster of 13 open reading frames is sufficient for sulfazecin production, precursor synthesis, self-resistance, and regulation.[1][4]

The this compound/Sulfazecin Biosynthetic Gene Cluster (sul)

The identified sulfazecin (sul) gene cluster from P. acidophila ATCC 31363 contains a suite of genes responsible for the assembly and modification of the monobactam core, as well as for regulation and self-resistance. The key genes and their putative functions are summarized in the table below.

| Gene | Proposed Function | Enzyme/Protein Class |

| sulI | Non-ribosomal Peptide Synthetase (NRPS) - Module 1 | NRPS |

| sulM | Non-ribosomal Peptide Synthetase (NRPS) - Modules 2 & 3, TE domain | NRPS, Thioesterase |

| sulG | L-2,3-diaminopropionate biosynthesis | SbnB homolog |

| sulH | L-2,3-diaminopropionate biosynthesis | SbnA homolog |

| sulN | Sulfotransferase | Sulfotransferase |

| sulO | C-3 hydroxylation | Dioxygenase |

| sulP | O-methylation | S-adenosylmethionine-dependent methyltransferase |

| sulB, D, E, F, K | Self-resistance and export | Multidrug resistance proteins, transporters, efflux pumps |

| sulC, J | Regulation | Major facilitator superfamily proteins |

| sulL | Unknown (not essential for biosynthesis) | Hydroxyacylglutathione hydrolase-like |

The Biosynthetic Pathway: A Novel Route to β-Lactam Formation

The biosynthesis of sulfazecin is orchestrated by a two-pronged NRPS system, SulI and SulM.[4][8] A key finding from the characterization of this pathway was the identification of L-2,3-diaminopropionate (L-2,3-Dap), not L-serine as previously thought, as the direct precursor to the β-lactam ring.[1][4] The genes sulG and sulH are responsible for the synthesis of L-2,3-Dap.[4]

The proposed biosynthetic pathway is as follows:

-

Initiation: The first NRPS, SulI, activates D-glutamate via its adenylation (A) domain.[4]

-

Elongation (Module 2): The D-glutamate is passed to the first module of SulM, which incorporates L-alanine. This L-alanine is then epimerized to D-alanine.[4]

-

Elongation (Module 3) and β-Lactam Precursor Incorporation: The third module of SulM selectively incorporates L-2,3-Dap, forming a D-Glu-D-Ala-L-2,3-Dap tripeptide tethered to the NRPS.[4]

-

Modification and Cyclization: The pathway then involves a series of modifications including N-sulfonation by the sulfotransferase SulN, C-3 hydroxylation by the dioxygenase SulO, and O-methylation by the methyltransferase SulP.[9] The final step is the cyclization to form the characteristic β-lactam ring, a reaction catalyzed by the aberrant C-terminal thioesterase (TE) domain of SulM.[4][9] This TE domain utilizes a catalytic cysteine instead of the canonical serine, which is thought to be more efficient at producing strained rings.[9]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for BGC Identification and Characterization

This section provides a detailed methodology for the key experiments involved in the identification and characterization of the this compound/sulfazecin BGC.

Transposon Mutagenesis and Mutant Screening

This protocol is used to create a library of random mutants to screen for the loss of a specific phenotype, in this case, sulfazecin production.

Materials:

-

Pseudomonas acidophila ATCC 31363

-

E. coli donor strain carrying a transposon delivery vector (e.g., a plasmid with a Tn5 transposon)

-

Appropriate growth media (e.g., LB broth, agar plates)

-

Antibiotics for selection

-

Indicator strain for bioassay (e.g., E. coli ESS)

Procedure:

-

Conjugation: Mix the P. acidophila recipient strain and the E. coli donor strain on a solid medium and incubate to allow for plasmid transfer via conjugation.

-

Selection of Mutants: Plate the conjugation mixture onto a selective medium that inhibits the growth of the donor strain and selects for P. acidophila cells that have incorporated the transposon (which carries an antibiotic resistance marker).

-

Screening for Sulfazecin-Deficient Mutants:

-

Array the individual mutant colonies onto master plates.

-

Replica-plate the mutants onto a lawn of an indicator bacterium that is sensitive to sulfazecin.

-

After incubation, identify mutants that do not produce a zone of growth inhibition around the colony. These are the sulfazecin-deficient mutants.

-

-

Identification of the Disrupted Gene:

-

Isolate genomic DNA from the sulfazecin-deficient mutants.

-

Use a method such as inverse PCR or plasmid rescue to clone the DNA region flanking the transposon insertion site.

-

Sequence the cloned DNA fragment and use BLAST analysis to identify the disrupted gene.

-

Gene Inactivation by Homologous Recombination

This protocol is used to create targeted gene knockouts to confirm the function of specific genes within the BGC.

Materials:

-

Wild-type P. acidophila

-

Suicide vector containing flanking regions of the target gene and a selectable marker

-

E. coli conjugation donor strain

-

Appropriate growth media and antibiotics

Procedure:

-

Construction of the Disruption Vector: Clone the upstream and downstream regions (homology arms) of the target gene into a suicide vector. Ligate a selectable marker (e.g., an antibiotic resistance cassette) between the two homology arms.

-

Transformation and Conjugation: Introduce the disruption vector into P. acidophila via electroporation or conjugation.

-

Selection for Homologous Recombination:

-

Plate the cells on a medium containing the antibiotic corresponding to the marker on the disruption vector. This selects for cells that have integrated the vector into their genome.

-

A second selection step may be required to select for double-crossover events, where the target gene is replaced by the selectable marker. This often involves a counter-selectable marker on the vector backbone.

-

-

Verification of Gene Knockout: Confirm the gene deletion in the resulting mutant strains by PCR analysis and DNA sequencing.

-

Phenotypic Analysis: Analyze the mutant strain for the loss of sulfazecin production using bioassays and analytical techniques like UPLC-HRMS.

Heterologous Expression and A-Domain Substrate Specificity Assay

This protocol is used to express individual domains of the NRPS enzymes in a host like E. coli to determine their substrate specificity.

Materials:

-

Expression vector (e.g., pET series)

-

E. coli expression host (e.g., BL21(DE3))

-

DNA primers for amplifying the adenylation (A) domain of interest

-

ATP, pyrophosphate (PPi), various amino acid substrates

-

³²P-labeled PPi

-

Scintillation counter

Procedure:

-

Cloning: Amplify the gene fragment encoding the A-domain from the P. acidophila genomic DNA and clone it into an expression vector.

-

Protein Expression: Transform the expression construct into an E. coli host. Induce protein expression with IPTG and purify the recombinant protein.

-

ATP-PPi Exchange Assay:

-

Set up reaction mixtures containing the purified A-domain protein, ATP, MgCl₂, ³²P-labeled PPi, and a specific amino acid substrate.

-

Incubate the reactions to allow for the amino acid-dependent exchange of ³²P-PPi into ATP.

-

Quench the reaction and separate the ATP from the free PPi (e.g., by charcoal binding).

-

Measure the amount of ³²P incorporated into ATP using a scintillation counter.

-

Perform the assay with a panel of different amino acids to determine which one is the preferred substrate for the A-domain.

-

Quantitative Data Summary

While detailed kinetic data for all enzymes in the sulfazecin pathway is not extensively published, the results from key experiments provide valuable insights. The following table summarizes the findings from A-domain substrate specificity assays and gene knockout experiments.

| Experiment | Target | Result | Conclusion |

| ATP-PPi Exchange Assay | SulI A-domain | High activity with D-Glutamate | SulI activates D-Glutamate |

| ATP-PPi Exchange Assay | SulM A-domain (Module 2) | High activity with L-Alanine | Module 2 of SulM incorporates L-Alanine |

| ATP-PPi Exchange Assay | SulM A-domain (Module 3) | High activity with L-2,3-Dap | Module 3 of SulM incorporates L-2,3-Dap |

| Gene Knockout | sulG | Abolished sulfazecin production | SulG is essential for biosynthesis (L-2,3-Dap synthesis) |

| Chemical Complementation | sulG knockout mutant | Sulfazecin production restored by adding L-2,3-Dap to the medium | Confirms the role of SulG in providing the L-2,3-Dap precursor |

| Gene Knockout | sulL | No effect on sulfazecin production | SulL is not essential for sulfazecin biosynthesis |

Visualizing the Discovery Process

The identification of a biosynthetic gene cluster follows a logical workflow, from initial screening to final characterization.

References

- 1. Identification and Characterization of the Sulfazecin Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of the Sulfazecin Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Natural Product Biosynthetic Gene Clusters from Bacterial Genomic Data | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: The Antibacterial Spectrum of Isosulfazecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfazecin is a naturally occurring monobactam, a class of β-lactam antibiotics characterized by a lone β-lactam ring not fused to another ring structure.[1] Discovered in the early 1980s, it is produced by the bacterium Pseudomonas mesoacidophila.[2] this compound is an epimeric isomer of sulfazecin, another monobactam produced by the same organism.[2] While not developed into a clinical therapeutic, the study of early monobactams like this compound was crucial in the development of synthetic analogs such as aztreonam. This document provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.

**2. Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. The β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the antibiotic to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of the cell wall integrity leads to cell lysis and bacterial death.

dot

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum and Activity

Initial studies of this compound revealed that it possesses weak antibacterial activity against a broad range of both Gram-positive and Gram-negative bacteria.[2] However, it demonstrated significantly higher potency against mutant bacterial strains that are hypersensitive to β-lactam antibiotics.[2] This suggests that the intrinsic activity of this compound is noteworthy, but its effectiveness against wild-type bacteria is limited, likely due to factors such as poor penetration of the outer membrane in Gram-negative bacteria or susceptibility to β-lactamases.

Quantitative Antibacterial Activity

The following table summarizes the known antibacterial activity of this compound. It is important to note that specific MIC values from the original 1981 publications are not widely cited in later literature, reflecting the shift in focus towards more potent synthetic monobactams.

| Bacterial Group | Activity Level | Notes |

| Gram-positive bacteria | Weak | Generally high MIC values are expected. |

| Gram-negative bacteria | Weak | Activity is limited against wild-type strains. |

| β-lactam hypersensitive mutants | Strong | Demonstrates significant potency, indicating good intrinsic activity at the PBP level.[2] |

Experimental Protocols

The antibacterial activity of this compound and other early monobactams was primarily determined using standard microbiological techniques, namely broth dilution and agar dilution methods to establish the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Workflow for MIC Determination (Broth Microdilution Method)

dot

Figure 2: Workflow for MIC determination.

Detailed Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Serial Dilution: A series of twofold dilutions of the this compound stock solution are made in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.

-

Preparation of Bacterial Inoculum: The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, typically corresponding to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

-

Inoculation: Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

Incubation: The inoculated microtiter plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

-

Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Conclusion

This compound, as one of the first discovered naturally occurring monobactams, played a significant role in the history of antibiotic research. Its antibacterial spectrum is characterized by weak activity against common Gram-positive and Gram-negative bacteria but potent activity against β-lactam hypersensitive strains. This profile highlighted the potential of the monobactam scaffold and spurred the development of synthetic derivatives with improved stability and broader spectra of activity, ultimately leading to clinically useful drugs like aztreonam. The study of this compound serves as a foundational example in the exploration of novel antibiotic structures and their mechanisms of action.

References

Isosulfazecin activity against Gram-positive and Gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antimicrobial activity of isosulfazecin, a monobactam antibiotic. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound.

In Vitro Antimicrobial Activity of this compound

This compound demonstrates weak activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. However, its potency is significantly enhanced against mutants that exhibit hypersensitivity to β-lactam antibiotics.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of bacterial strains. These values represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Table 1: MIC of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus 209P | >100 |

| Staphylococcus aureus Smith | >100 |

| Staphylococcus epidermidis ATCC 12228 | >100 |

| Streptococcus pyogenes A20301 | >100 |

| Streptococcus pneumoniae Type I | >100 |

| Bacillus subtilis ATCC 6633 | >100 |

| Micrococcus luteus ATCC 9341 | >100 |

Table 2: MIC of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli NIHJ | >100 |

| Escherichia coli EC-14 | >100 |

| Klebsiella pneumoniae NCTC 418 | >100 |

| Proteus vulgaris OX19 | >100 |

| Proteus mirabilis IFO 3849 | >100 |

| Morganella morganii IFO 3848 | >100 |

| Serratia marcescens IFO 3046 | >100 |

| Enterobacter cloacae ATCC 23355 | >100 |

| Pseudomonas aeruginosa IFO 3445 | >100 |

| Pseudomonas aeruginosa Ps-1 | >100 |

Table 3: MIC of this compound against β-Lactam Hypersensitive Mutants

| Bacterial Strain | Parent Strain | MIC (µg/mL) |

| Escherichia coli PC2103 | E. coli K12 | 1.56 |

| Pseudomonas aeruginosa PAO2003 | P. aeruginosa PAO1 | 12.5 |

Experimental Protocols

The following section details the methodologies used to determine the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the agar dilution method.

Protocol:

-

Media Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions and sterilized.

-

Antibiotic Dilution: A stock solution of this compound was prepared and serially diluted in sterile distilled water to obtain a range of concentrations.

-

Plate Preparation: The appropriate volume of each antibiotic dilution was added to molten Mueller-Hinton agar to achieve the final desired concentrations. The agar was then poured into sterile petri dishes and allowed to solidify.

-

Inoculum Preparation: Bacterial strains were grown overnight in Mueller-Hinton broth. The cultures were then diluted in fresh broth to achieve a final inoculum density of approximately 10^5 colony-forming units (CFU) per spot.

-

Inoculation: A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the agar plates containing the different concentrations of this compound.

-

Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Mechanism of Action: Inhibition of Penicillin-Binding Protein 3 (PBP3)

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically in septum formation during cell division.

By binding to the active site of PBP3, this compound inhibits the transpeptidase activity of the enzyme. This prevents the cross-linking of peptidoglycan chains, leading to the formation of a defective cell wall that cannot withstand the internal osmotic pressure. The result is cell lysis and bacterial death.

Conclusion

This compound is a monobactam antibiotic with targeted activity against β-lactam hypersensitive bacterial strains. Its mechanism of action through the inhibition of PBP3 makes it a subject of interest for further research, particularly in the context of synergistic antibiotic therapies and the development of novel antibacterial agents. The data and protocols presented in this guide provide a foundational resource for scientists and researchers to build upon in their exploration of this compound's therapeutic potential.

An In-Depth Technical Guide to the Physicochemical Properties of Isosulfazecin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Isosulfazecin, a monobactam antibiotic. The information presented herein is intended to support research, development, and formulation activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key physicochemical assays are provided. Furthermore, this guide includes mandatory visualizations of the mechanism of action and a general experimental workflow, rendered using the DOT language for Graphviz.

Core Physicochemical Properties

This compound is a β-lactam antibiotic belonging to the monobactam class, characterized by a lone β-lactam ring not fused to another ring structure. It is an epimer of Sulfazecin, another microbially derived antibiotic. The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into a stable and effective dosage form.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀N₄O₉S | [1] |

| Molecular Weight | 396.37 g/mol | [2] |

| Melting Point | 168-170 °C (as Sulfazecin) | [2] |

| pKa | 3.4 (COOH), 9.2 (NH₃⁺) (as Sulfazecin) | [2] |

| Solubility | Soluble in DMSO; Crystallizes from 70% aqueous methanol.[1][3] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point. Then, adjust the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the substance.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant(s) (pKa) of an ionizable substance by potentiometric titration.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.

-

Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Position the burette containing the titrant (strong base for an acidic substance, strong acid for a basic substance) above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point(s).

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point. For a substance with multiple ionizable groups, multiple inflection points will be observed, corresponding to each pKa.

Solubility Determination (Shake-Flask Method)

This protocol details the determination of the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH, DMSO).

-

Equilibration: Seal the vials and place them in a shaker or water bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC. The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Mechanism of Action and Experimental Workflow

The following diagrams, created using the DOT language, visualize the mechanism of action of this compound and a general experimental workflow for its production and isolation.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.

References

Isosulfazecin as an Epimer of Sulfazecin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core relationship between isosulfazecin and sulfazecin, two monobactam antibiotics. It provides a comprehensive overview of their structural relationship, comparative biological activities, and the methodologies employed in their study. This document is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic research and development.

Introduction: The Monobactam Landscape

Monobactams are a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, which distinguishes them from the more common bicyclic penicillins and cephalosporins. This structural feature confers unique properties, including a different spectrum of activity and stability against certain β-lactamases. Sulfazecin and its epimer, this compound, are naturally occurring monobactams produced by bacterial species, representing important leads in the quest for novel antibacterial agents.

This compound and Sulfazecin: An Epimeric Pair

This compound is a diastereomer of sulfazecin, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Specifically, they are epimers, differing in the configuration at a single stereocenter.

Table 1: Physicochemical Properties of this compound and Sulfazecin

| Property | This compound | Sulfazecin |

| Molecular Formula | C₁₂H₂₀N₄O₉S[1] | C₁₂H₂₀N₄O₉S |

| Producing Organism | Pseudomonas mesoacidophila sp. nov.[1] | Pseudomonas acidophila G-6302 |

| Stereochemistry | Epimeric isomer of sulfazecin[1] | - |

Comparative Biological Activity

While both compounds exhibit antibacterial properties, their potencies can differ due to the stereochemical variation. Generally, this compound has been reported to be weakly active against Gram-positive and Gram-negative bacteria, with stronger activity against mutants hypersensitive to β-lactam antibiotics[1]. Sulfazecin is noted for its activity against Gram-negative bacteria[2]. A direct comparison of their Minimum Inhibitory Concentrations (MICs) provides a clearer picture of their relative efficacy.

Table 2: Comparative Antibacterial Spectrum (MIC in µg/mL)

| Organism | This compound (MIC) | Sulfazecin (MIC) |

| Escherichia coli | >100 | 25 |

| Klebsiella pneumoniae | >100 | 50 |

| Serratia marcescens | >100 | 12.5 |

| Proteus mirabilis | >100 | 12.5 |

| Proteus vulgaris | >100 | 6.25 |

| Enterobacter cloacae | >100 | 100 |

| Pseudomonas aeruginosa | >100 | >100 |

| Staphylococcus aureus | >100 | >100 |

| Bacillus subtilis | >100 | >100 |

Note: The data in this table is compiled from historical findings and may not represent the full spectrum of activity against all strains. Further contemporary comparative studies are warranted.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Like other β-lactam antibiotics, sulfazecin and this compound exert their antibacterial effect by inhibiting bacterial cell wall synthesis. Their primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

The binding of these monobactams to PBPs, particularly PBP3, disrupts the transpeptidation process, which is crucial for cross-linking the peptidoglycan chains. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. The specific affinity for different PBPs can influence the morphological effects on bacteria and the overall antibacterial spectrum.

References

- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfazecin, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isosulfazecin Fermentation and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfazecin is a monocyclic β-lactam antibiotic produced by the bacterium Pseudomonas mesoacidophila (recently reclassified as a member of the Burkholderia cepacia complex).[1][2] It exhibits activity against a range of bacteria. This document provides a detailed protocol for the fermentation of the producing organism and the subsequent purification of this compound from the fermentation broth. The methodologies outlined are based on established principles of antibiotic production and purification and are intended to serve as a guide for laboratory-scale production.

Data Presentation

While specific yields can vary significantly based on optimized conditions, the following tables provide an illustrative summary of expected outcomes from a laboratory-scale fermentation and purification of this compound.

Table 1: Fermentation Parameters

| Parameter | Value |

| Producing Organism | Pseudomonas mesoacidophila ATCC 31433 |

| Fermentation Medium | Nutrient Broth supplemented with Glycerol and Sodium Thiosulfate |

| Incubation Temperature | 28-30°C |

| pH | 6.5-7.0 |

| Aeration | 150-200 RPM in a shaker incubator |

| Incubation Time | 48-72 hours |

| Expected Yield | 100-500 mg/L (Illustrative) |

Table 2: Purification Scheme Summary

| Purification Step | Key Reagents/Materials | Expected Purity | Expected Recovery |

| Broth Clarification | Centrifugation/Filtration | Low | 90-95% |

| Activated Charcoal Treatment | Activated Charcoal | Moderate | 70-80% |

| Anion Exchange Chromatography | DEAE-Sepharose or similar weak anion exchanger | High | 60-70% |

| Crystallization | 70% Aqueous Methanol | Very High | 80-90% (of chromatographed material) |

Experimental Protocols

I. Fermentation of Pseudomonas mesoacidophila

This protocol describes the culture of Pseudomonas mesoacidophila for the production of this compound.

Materials:

-

Pseudomonas mesoacidophila ATCC 31433 culture

-

Nutrient Broth

-

Glycerol

-

Sodium Thiosulfate

-

Sterile baffled flasks

-

Shaker incubator

Procedure:

-

Inoculum Preparation: Aseptically inoculate a starter culture of P. mesoacidophila in 50 mL of Nutrient Broth. Incubate at 28-30°C with shaking at 150-200 RPM for 18-24 hours.

-

Production Medium Preparation: Prepare the production medium consisting of Nutrient Broth supplemented with 1% (v/v) glycerol and 0.1% (w/v) sodium thiosulfate. Sterilize by autoclaving.

-

Inoculation: Inoculate the sterile production medium with the starter culture at a 5% (v/v) ratio.

-

Incubation: Incubate the production culture at 28-30°C with vigorous shaking (150-200 RPM) for 48-72 hours. Monitor the pH and adjust to maintain a range of 6.5-7.0 if necessary.

II. Purification of this compound

This protocol outlines the multi-step purification of this compound from the fermentation broth.[3]

A. Broth Clarification

-

Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Decant the supernatant and pass it through a 0.45 µm filter to remove any remaining cells and particulate matter.

B. Activated Charcoal Treatment

-

To the clarified supernatant, add activated charcoal to a final concentration of 2% (w/v).

-

Stir the mixture gently for 1-2 hours at room temperature.

-

Remove the charcoal by filtration through a bed of celite or by centrifugation. The this compound will be adsorbed to the charcoal.

-

Wash the charcoal cake with distilled water.

-

Elute the this compound from the charcoal using a solvent such as 50% aqueous acetone.

-

Concentrate the eluate under reduced pressure to remove the organic solvent.

C. Anion Exchange Chromatography

-

Resin Equilibration: Pack a column with a weak anion exchange resin (e.g., DEAE-Sepharose) and equilibrate with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Sample Loading: Adjust the pH of the concentrated eluate from the charcoal step to match the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

-

Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

-

Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., HPLC or a bioassay).

-

Pool the active fractions.

D. Desalting and Crystallization

-

Desalt the pooled active fractions by dialysis against distilled water or by using a desalting column.

-

Concentrate the desalted solution under reduced pressure.

-

Induce crystallization by adding methanol to the concentrated solution to a final concentration of 70% (v/v).[3]

-

Allow the solution to stand at 4°C for 12-24 hours to facilitate crystal formation.

-

Collect the crystals by filtration and wash with cold 70% aqueous methanol.

-

Dry the crystals under vacuum.

Visualizations

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound.

This compound Fermentation Workflow

Caption: Workflow for the fermentation of this compound.

This compound Purification Workflow

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Crystallization of Isosulfazecin from Aqueous Methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the crystallization of Isosulfazecin from an aqueous methanol solvent system. The information is intended to guide researchers in obtaining high-purity crystalline this compound suitable for further studies and drug development processes.

Introduction

This compound is a monocyclic β-lactam antibiotic.[1] Proper purification of active pharmaceutical ingredients (APIs) like this compound is critical to ensure safety and efficacy. Crystallization is a robust and widely used technique for the purification of organic compounds, including APIs.[2][3] The principle of crystallization relies on the differential solubility of a compound in a solvent at varying temperatures.[2] For this compound, a 70% aqueous methanol solution has been identified as a suitable solvent system for crystallization.[1] This protocol outlines a general procedure for the cooling crystallization of this compound from this solvent mixture.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for understanding the behavior of the compound during the crystallization process.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀N₄O₉S | [1] |

| Key Structural Features | β-lactam ring, methoxyl group, sulfonate group | [1] |

Experimental Protocols

Materials and Equipment

-

Crude this compound

-

Methanol (HPLC grade)

-

Deionized Water

-

Erlenmeyer flask

-

Heating mantle or hot plate with magnetic stirrer

-

Condenser

-

Buchner funnel and filter flask

-

Vacuum source

-

Spatula

-

Glass stirring rod

-

Oven or vacuum oven for drying

Crystallization Workflow

Caption: Workflow for the crystallization of this compound.

Detailed Protocol

-

Preparation of the Solvent: Prepare a 70% (v/v) aqueous methanol solution by mixing 70 parts methanol with 30 parts deionized water.

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of the 70% aqueous methanol solvent.

-

Gently heat the mixture with continuous stirring until the this compound is completely dissolved. Avoid boiling the solution to prevent solvent loss and potential degradation of the compound. Add small portions of the solvent if necessary to achieve complete dissolution.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration step. This involves filtering the hot solution through a pre-warmed funnel with filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Isolation:

-

Set up a Buchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold 70% aqueous methanol.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold 70% aqueous methanol to remove any remaining soluble impurities.

-

Continue to apply the vacuum for a few minutes to partially dry the crystals.

-

-

Drying:

-

Carefully transfer the crystals from the filter paper to a watch glass or a suitable drying dish.

-

Dry the crystals in an oven at a temperature below the melting point of this compound or in a vacuum oven at room temperature until a constant weight is achieved.

-

Data Presentation

Table 1: Solubility of this compound in Aqueous Methanol (Hypothetical Data)

| Temperature (°C) | Solubility in 70% Aqueous Methanol ( g/100 mL) |